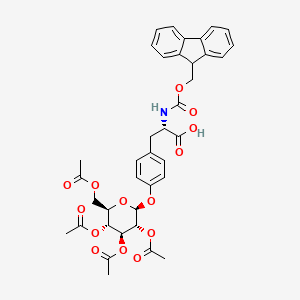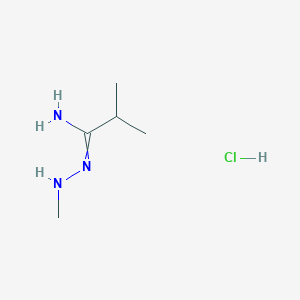
O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine: is a synthetic compound that combines a glucopyranosyl moiety with a fluorene-based protecting group and an amino acid, L-tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine typically involves multiple steps:
Protection of the Glucose Moiety: The hydroxyl groups of beta-D-glucopyranose are protected using acetic anhydride in the presence of a catalyst like pyridine to form the tetraacetyl derivative.
Formation of the Fluorene Protecting Group: The fluorene-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of L-tyrosine. This is usually achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Glycosylation: The protected glucose derivative is then coupled with the Fmoc-protected L-tyrosine using a glycosylation agent like trichloroacetonitrile in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for protection and deprotection steps.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine moiety, which can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acetylated glucose moiety or the Fmoc group.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to deacetylation under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or ammonia can facilitate deacetylation.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected glucose and tyrosine derivatives.
Substitution: Deacetylated glucose derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its protected groups allow for selective reactions, making it useful in multi-step organic syntheses.
Biology
In biological research, the compound can be used to study glycosylation processes and the role of glycosylated amino acids in protein function and stability.
Medicine
In medicinal chemistry, it serves as a precursor for drug development, particularly in designing molecules that mimic glycoproteins or glycopeptides.
Industry
In the pharmaceutical industry, it can be used in the synthesis of complex drugs and as a standard for analytical methods.
作用機序
The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The glucopyranosyl moiety can interact with various enzymes and receptors, influencing biological pathways. The Fmoc group provides stability and protection during synthetic processes, ensuring that the tyrosine moiety remains intact until deprotection is desired.
類似化合物との比較
Similar Compounds
O-(2,3,4,6-Tetraacetyl-beta-D-glucopyranosyl)-L-tyrosine: Lacks the Fmoc group, making it less stable in synthetic processes.
N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine: Does not have the glucopyranosyl moiety, limiting its applications in glycosylation studies.
Uniqueness
The combination of the glucopyranosyl moiety and the Fmoc-protected tyrosine makes O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine unique. This dual protection allows for selective deprotection and functionalization, which is valuable in complex synthetic pathways and for studying glycosylation in biological systems.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39NO14/c1-20(40)47-19-32-33(49-21(2)41)34(50-22(3)42)35(51-23(4)43)37(53-32)52-25-15-13-24(14-16-25)17-31(36(44)45)39-38(46)48-18-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,30-35,37H,17-19H2,1-4H3,(H,39,46)(H,44,45)/t31-,32+,33+,34-,35+,37+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMFCODGOWOEB-XEHBOBCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)


![{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR](/img/structure/B8024023.png)

![methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8024041.png)
![Methyl 6-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethoxyphenanthrene-9-carboxylate](/img/structure/B8024045.png)


